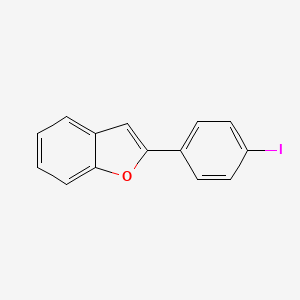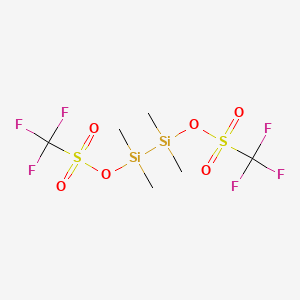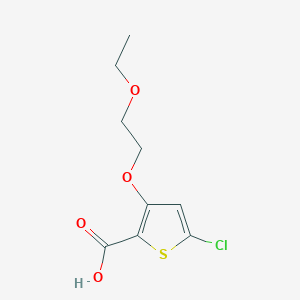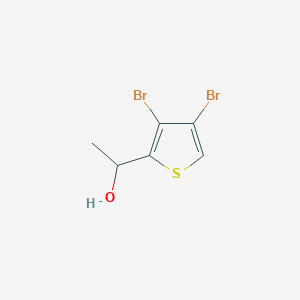
1-(3,4-Dibromothiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dibromothiophen-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring and an ethanol group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Dibromothiophen-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the ethanol group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromothiophene is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dibromothiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms, yielding thiophene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)
Major Products:
Oxidation: 1-(3,4-Dibromothiophen-2-yl)acetaldehyde, 1-(3,4-Dibromothiophen-2-yl)acetic acid
Reduction: Thiophene derivatives without bromine atoms
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1-(3,4-Dibromothiophen-2-yl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanol involves its interaction with molecular targets through its functional groups. The bromine atoms and the ethanol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound of 1-(3,4-Dibromothiophen-2-yl)ethanol, lacking the bromine atoms and the ethanol group.
2-Bromoethanol: A simpler compound with a single bromine atom and an ethanol group.
3,4-Dibromothiophene: Similar to this compound but without the ethanol group.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethanol group, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C6H6Br2OS |
|---|---|
Poids moléculaire |
285.99 g/mol |
Nom IUPAC |
1-(3,4-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H6Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 |
Clé InChI |
XSSHKJDZGLZYAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CS1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

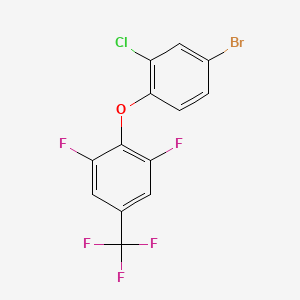
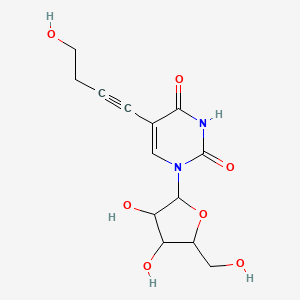
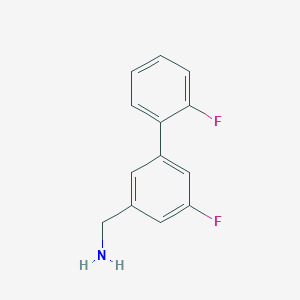


![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
